WM-1119

Übersicht

Beschreibung

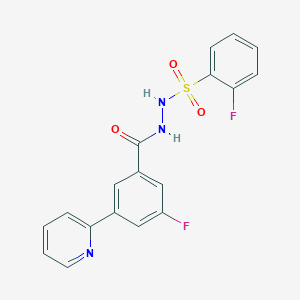

Molecular Structure Analysis

The molecular formula of this compound is C18H13F2N3O3S . It contains elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur .Physical and Chemical Properties Analysis

The molecular weight of this compound is 389.38 . Other physical and chemical properties such as boiling point and solubility are not available in the current resources .Wissenschaftliche Forschungsanwendungen

Krebstherapie

WM-1119 hat sich als vielversprechendes Therapeutikum in der Krebsbehandlung gezeigt, da es die Histonacetyltransferasen KAT6A und KAT6B hemmen kann. Diese Enzyme spielen eine entscheidende Rolle bei der Chromatinorganisation und der Regulation der Genexpression. Durch die Hemmung von KAT6A/B induziert this compound einen Zellzyklusaustritt und zelluläre Seneszenz, was das Tumorwachstum stoppen kann, ohne DNA-Schäden zu verursachen {svg_1}. Diese Anwendung ist besonders wichtig im Kontext von Lymphomen, wo this compound in Mausmodellen gezeigt hat, dass es das Fortschreiten der Krankheit stoppen kann {svg_2}.

Epigenetische Modulation

Als Inhibitor von KAT6A und KAT6B dient this compound als Werkzeug für die epigenetische Modulation. Diese Enzyme sind an der Acetylierung von Lysinresten an den Histonen H3 und H4 beteiligt, was die Genexpression beeinflusst. Die Wirkung von this compound auf diese Acetyltransferasen ermöglicht es Forschern, die epigenetischen Mechanismen zu untersuchen, die verschiedenen biologischen Prozessen und Krankheiten zugrunde liegen {svg_3}.

Seneszenzforschung

This compound kann Seneszenz in Krebszellen induzieren, ein Zustand, in dem Zellen aufhören sich zu teilen, aber metabolisch aktiv bleiben. Dies ist besonders nützlich bei der Untersuchung der Mechanismen des Alterns und der Rolle der zellulären Seneszenz bei Krebs und anderen altersbedingten Krankheiten. Die Fähigkeit der Verbindung, Seneszenz zu induzieren, hängt vom CDKN2A-Locus ab, was einen gezielten Ansatz für diesen Forschungsbereich bietet {svg_4}.

Hämatopoetische Stammzellstudien

KAT6A, eines der Ziele von this compound, spielt eine wichtige Rolle in normalen hämatopoetischen Stammzellen. Durch die Hemmung von KAT6A können Forscher die Funktion und Regulation dieser Stammzellen untersuchen, die für die Bildung von Blutzellen entscheidend sind. Dies hat Auswirkungen auf das Verständnis von Bluterkrankungen und die Entwicklung von Stammzelltherapien {svg_5}.

Transkriptionsregulation

Die Hemmung von KAT6A/B durch this compound beeinflusst die Transkriptionsregulation aufgrund der Rolle der Enzyme als Transkriptionskoaktivatoren für RUNX1 und RUNX2. Diese Anwendung ist entscheidend für das Verständnis der Transkriptionsdynamik in der Entwicklungsbiologie und bei Krankheiten, bei denen RUNX-Gene beteiligt sind {svg_6}.

Arzneimittelentwicklung und -screening

Das selektive Hemmungsprofil von this compound macht es zu einem exzellenten Kandidaten für Plattformen zur Arzneimittelentwicklung und -screening. Seine hohe Potenz und Selektivität für KAT6A/B gegenüber anderen Histonacetyltransferasen und einer breiten Palette anderer biologischer Ziele machen es zu einer wertvollen chemischen Sonde bei der Suche nach neuen Therapeutika {svg_7}.

Protein-Interaktionsstudien

This compound kann verwendet werden, um Protein-Interaktionen zu untersuchen, insbesondere solche, die p53/TP53 betreffen, das durch KAT6A acetyliert wird. Das Verständnis dieser Interaktionen ist entscheidend, um die an der Tumorsuppression und der zellulären Reaktion auf Stress beteiligten Pfade zu entschlüsseln {svg_8}.

Chromatindynamik und -organisation

Schließlich liefern die Erkenntnisse über die Rolle von this compound bei der Modulation der Histonacetylierung Einblicke in die Chromatindynamik und -organisation. Forscher können this compound verwenden, um zu untersuchen, wie sich Veränderungen in den Mustern der Histonacetylierung auf die Chromatinstruktur und -funktion auswirken, was für das Verständnis der Regulation der Genexpression und die Entwicklung verschiedener Krankheiten von grundlegender Bedeutung ist {svg_9}.

Wirkmechanismus

Target of Action

WM-1119, also known as “2-Fluoro-N’-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide”, primarily targets the histone acetyltransferases KAT6A and KAT6B . These enzymes play a crucial role in the acetylation of lysine residues in histone H3 and H4, which is a key process in the regulation of gene expression .

Mode of Action

This compound acts as a potent and selective inhibitor of KAT6A and KAT6B . It functions as a competitive inhibitor of acetyl coenzyme A, thereby inhibiting the acetylation activity of KAT6A and KAT6B . The binding dissociation constant (Kd) of this compound with KAT6A is 2 nM, indicating a strong interaction .

Biochemical Pathways

The inhibition of KAT6A and KAT6B by this compound affects the acetylation of histones, which in turn influences various biochemical pathways. KAT6A, for instance, is a component of the MOZ/MORF complex that shows histone H3 acetyltransferase activity and may act as a transcriptional coactivator for RUNX1 and RUNX2 . It also acetylates p53/TP53 at ‘Lys-120’ and ‘Lys-382’, controlling its transcriptional activity via association with PML .

Result of Action

This compound induces cell cycle arrest and cellular senescence without causing DNA damage . In particular, administration of this compound at 1 μM results in cell cycle arrest in Fucci MEFs (Mouse Embryonic Fibroblast) and inhibits the growth of EMRK1184 lymphoma cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by storage conditions. It is recommended to store this compound as a dry powder or as DMSO stock solutions (10 mM) at -20 °C . Furthermore, the efficacy of this compound can be influenced by the specific cellular environment, as evidenced by its different effects on various cell types .

Biochemische Analyse

Biochemical Properties

WM-1119 functions as a competitive inhibitor of KAT6A and KAT6B, binding to the acetyl coenzyme A (Ac-CoA) binding site. This inhibition prevents the acetylation of lysine residues on histones H3 and H4, which are critical for chromatin remodeling and gene transcription. The compound has demonstrated high selectivity for KAT6A and KAT6B over other histone acetyltransferases, with a dissociation constant (Kd) of 2 nM for KAT6A . This compound’s interaction with these enzymes leads to the suppression of their acetyltransferase activity, thereby affecting gene expression and cellular functions.

Cellular Effects

This compound has been shown to induce cell cycle arrest and cellular senescence in various cell types. In mouse embryonic fibroblasts (MEFs), treatment with this compound results in G1 phase cell cycle arrest and the appearance of senescence-associated phenotypes . Additionally, this compound inhibits the proliferation of EMRK1184 lymphoma cells with an IC50 of 0.25 μM . The compound also influences gene expression by upregulating the expression of cell cycle inhibitors such as Cdkn2a and Cdkn2b, and downregulating genes involved in cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively inhibiting the binding of Ac-CoA to KAT6A and KAT6B. This inhibition disrupts the acetylation of histone proteins, leading to changes in chromatin structure and gene expression . The compound’s high selectivity for KAT6A and KAT6B ensures that its effects are targeted, minimizing off-target interactions. This compound’s inhibition of histone acetylation is accompanied by the induction of cellular senescence, which is dependent on the INK4A/ARF pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored as a dry powder or in DMSO stock solutions at -20°C, with activity maintained for up to 3-6 months . In vitro studies have shown that this compound can induce long-term cell cycle arrest and senescence in treated cells . In vivo, this compound has been effective in arresting the progression of lymphoma in mice, with no significant degradation observed over the course of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, a dosage of 50 mg/kg administered four times a day has been shown to arrest the progression of lymphoma . Higher doses may lead to toxic effects, including leukopenia, while lower doses may be less effective in inducing the desired therapeutic outcomes . The compound’s efficacy and safety profile in animal models highlight its potential for further development as a therapeutic agent.

Metabolic Pathways

This compound is involved in metabolic pathways related to histone acetylation. By inhibiting KAT6A and KAT6B, the compound affects the acetylation status of histones, leading to changes in gene expression and cellular metabolism . The inhibition of these enzymes disrupts the normal acetylation process, which can alter metabolic flux and metabolite levels within cells . This compound’s impact on these pathways underscores its potential as a modulator of epigenetic regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in DMSO allows for efficient delivery in laboratory settings . Once inside cells, this compound localizes to the nucleus, where it exerts its inhibitory effects on KAT6A and KAT6B . The distribution of this compound within tissues is influenced by its bioavailability and the presence of specific transport mechanisms .

Subcellular Localization

This compound primarily localizes to the nucleus, where it targets KAT6A and KAT6B. The compound’s nuclear localization is essential for its function as a histone acetyltransferase inhibitor . By inhibiting these enzymes within the nucleus, this compound effectively disrupts histone acetylation and gene expression. The compound’s subcellular localization is facilitated by its chemical structure, which allows it to penetrate the nuclear membrane and interact with its target enzymes .

Eigenschaften

IUPAC Name |

3-fluoro-N'-(2-fluorophenyl)sulfonyl-5-pyridin-2-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O3S/c19-14-10-12(16-6-3-4-8-21-16)9-13(11-14)18(24)22-23-27(25,26)17-7-2-1-5-15(17)20/h1-11,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXULUNLCRKWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NNC(=O)C2=CC(=CC(=C2)C3=CC=CC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701137401 | |

| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055397-28-7 | |

| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055397-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-N'-(2-fluorobenzenesulfonyl)-5-(pyridin-2-yl)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: WM-1119 is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. [, ] It acts by binding to the Acetyl-CoA binding site of these enzymes, thereby preventing the acetylation of histone proteins. [] This inhibition of KAT6A/B leads to the induction of cellular senescence, a state of irreversible cell cycle arrest, in cancer cells. [, ]

A: The chemical formula of this compound is C19H13F2N5O3S. [] Detailed spectroscopic data, such as NMR and mass spectrometry, can be found in the original research publication. [] For a visual representation of its structure, refer to the publication describing the MYST histone acetyltransferase KAT6A/B in complex with this compound. []

A: this compound demonstrates anti-leukemic activity across multiple cell lines by downregulating cell cycling and upregulating senescence signatures. [] Notably, inactivating CDKN2A, a gene often disrupted in chemotherapy-resistant Acute Myeloid Leukemia (AML), prevents this compound's anti-leukemic activity. This suggests that this compound's effect is dependent on CDKN2A upregulation. [] This finding is significant because conventional chemotherapy for AML often struggles to induce cell cycle arrest in resistant cells, leading to treatment failure. [] this compound's ability to induce senescence by a different mechanism offers a potential therapeutic strategy to overcome this resistance.

A: Yes, this compound has shown efficacy in pre-clinical models. For instance, it exhibited synergy with the standard chemotherapy regimen cytarabine and doxorubicin (AraC/Dox) in multiple cell contexts, including MLL-AF9 primary murine AML ex vivo. [] This suggests its potential applicability beyond cell lines.

A: The development of this compound involved extensive structure-activity relationship (SAR) studies. [] Key structural motifs contributing to its potency include the 2-fluorobenzenesulfonyl and phenylpyridine groups. [] Further details about the SAR can be found in the publication focusing on the discovery of acylsulfonohydrazide-derived KAT6A inhibitors. []

A: While specific resistance mechanisms to this compound have not been extensively studied yet, the research highlights that its anti-leukemic activity is dependent on CDKN2A. [] Therefore, loss or inactivation of CDKN2A could potentially lead to resistance. This warrants further investigation to understand the development of potential resistance mechanisms and guide the design of effective therapeutic strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)

![(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide](/img/structure/B611731.png)

![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)

![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)

![5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide](/img/structure/B611749.png)